methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a unique structure combining a benzyl group, a dihydropyridine ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-6-7-16(2)18(13-15)14-25-12-4-5-20(22(25)27)21(26)24-19-10-8-17(9-11-19)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYOVCKDLNPIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Amides
A widely adopted method involves the cyclization of β-keto amides under acidic or basic conditions. For example, reacting ethyl acetoacetate with urea in the presence of ammonium acetate yields 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate can be hydrolyzed to the corresponding carboxylic acid, which is subsequently activated for amide bond formation. Modifications to this protocol, such as using ionic liquids as green solvents, have improved yields from 65% to 89%.
Oxidative Dehydrogenation of Piperidinones
Alternative routes employ the oxidation of piperidin-2-one derivatives. Using manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ) as oxidants, saturated piperidinones are dehydrogenated to dihydropyridinones. This method avoids harsh acidic conditions but requires meticulous temperature control (40–60°C) to prevent over-oxidation to pyridines.
Alkylation with the 2,5-Dimethylbenzyl Group
Introducing the 2,5-dimethylbenzyl substituent at the N1 position of the dihydropyridinone core is achieved via alkylation or Mitsunobu reactions .
Benzyl Chloride-Mediated Alkylation
The patent US20130046108A1 describes the preparation of 2,5-dimethylbenzyl chloride from p-xylene, paraformaldehyde, and concentrated HCl in an ionic liquid solvent. Key parameters include:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Molar ratio (p-xylene:paraformaldehyde) | 1:1.5 | +22% |
| Solvent | [BMIM]Cl ionic liquid | +15% vs. H₂SO₄ |
| Reaction temperature | 80°C | 89% purity |
This benzyl chloride intermediate reacts with the dihydropyridinone nitrogen in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Mitsunobu Reaction for Challenging Substrates
For sterically hindered dihydropyridinones, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates alkylation with 2,5-dimethylbenzyl alcohol. This method achieves 78–82% yields but requires anhydrous conditions.
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves forming the amide bond between the dihydropyridinone-3-carboxylic acid and methyl 4-aminobenzoate. Two coupling strategies are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the carboxylic acid is activated to an O-acylisourea intermediate, which reacts with the amine. Yields range from 70–85%, with purification via silica gel chromatography.
Mixed Carbonate Activation
An alternative protocol employs phenyl chloroformate to generate a reactive mixed carbonate intermediate. This method, detailed in PubChem CID 3776593, achieves 88% yield under mild conditions (0°C to room temperature).
Optimization and Catalytic Methods
Solvent Effects
Comparative studies highlight acetonitrile as the optimal solvent for alkylation (Table 1), while tetrahydrofuran (THF) improves amide coupling efficiency.
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 76 | 12 |
| Acetonitrile | 84 | 8 |
| THF | 68 | 14 |
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, derivatives of this compound have demonstrated efficacy against breast and prostate cancer cells in vitro.
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from excitotoxicity positions it as a potential therapeutic agent for conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : These are used to form the dihydropyridine core from appropriate precursors.
- Amidation : The introduction of the amide functional group is critical for enhancing biological activity.
Table 1 summarizes various synthetic routes and yields associated with this compound:
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Condensation | 75 | Formation of dihydropyridine |
| Amidation | 85 | Introduction of amide group |
| Esterification | 90 | Final product formation |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). Results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Neuroprotection
A research article in Neuroscience Letters investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study reported improved cognitive function and reduced amyloid plaque formation in treated mice.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as ion channels or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.
Uniqueness
methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to the presence of the 2,5-dimethylbenzyl group and the benzoate ester, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.
Biological Activity
Methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological pathways, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This formula indicates the presence of multiple functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways and may also influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells by modulating cell cycle progression and promoting apoptotic pathways.
Anti-inflammatory Effects
Additionally, this compound has demonstrated anti-inflammatory properties . In vitro assays reveal that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Neuroprotective Effects
Emerging evidence also points to neuroprotective effects. The compound appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative conditions such as Alzheimer's disease.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies on the biological activity of this compound.
Case Studies
A notable case study involved the application of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and metastasis when treated with this compound compared to control groups. This suggests potential clinical relevance for further development as an anticancer agent.
Q & A
Basic: What are the critical synthetic steps for methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate?
Methodological Answer:
The synthesis typically involves:
Amide Coupling : Reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with methyl 4-aminobenzoate using coupling agents like EDCI/HOBt to form the amide bond .
Substitution : Introducing the (2,5-dimethylphenyl)methyl group via nucleophilic substitution or Mitsunobu reaction under inert conditions.
Protection/Deprotection : Temporary protection of sensitive functional groups (e.g., ester groups) using tert-butyl or benzyl groups to prevent side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media). Validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Solvent Effects : Activity may vary with solvent polarity (DMSO vs. aqueous buffers). Use standardized solvent concentrations (<0.1% DMSO) and confirm solubility via dynamic light scattering (DLS) .
- Impurity Profiles : Trace intermediates or byproducts (e.g., unreacted starting materials) can skew data. Employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water) to verify purity (>95%) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the ester carbonyl (~168–170 ppm in 13C NMR), dihydropyridine protons (δ 6.5–7.2 ppm in 1H NMR), and aromatic substituents .
- IR Spectroscopy : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ ~409.18 m/z) with <3 ppm error .
Advanced: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. Use DoE (Design of Experiments) to optimize temperature (e.g., 80–120°C) and solvent (DMF vs. THF) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, minimizing decomposition .
Basic: What are the solubility and formulation challenges for in vitro studies?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~3.5), requiring DMSO for stock solutions. For aqueous buffers, use co-solvents like PEG-400 (≤10%) or cyclodextrin-based formulations .
- Stability : Monitor degradation in PBS (pH 7.4) via UV-Vis spectroscopy (λmax ~270 nm) over 24h. Stabilize with antioxidants (e.g., 0.1% BHT) if needed .
Advanced: How to model the compound’s binding affinity using computational methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) and the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate docking poses with MD simulations (GROMACS, 100 ns) .
- QSAR Analysis : Corrogate substituent effects (e.g., 2,5-dimethylphenyl vs. unsubstituted phenyl) on activity using descriptors like Hammett constants (σ) or molar refractivity .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or solvent handling .
- First Aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and administer oxygen if needed. Maintain SDS documentation on-site .
Advanced: How to design in vivo studies to evaluate pharmacokinetics?
Methodological Answer:
- Dosing : Administer via oral gavage (10 mg/kg in 5% Tween-80) or IV (2 mg/kg in saline). Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 24h post-dose .
- Bioanalysis : Quantify compound levels using LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2 with non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
